BenchChemオンラインストアへようこそ!

N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Physicochemical properties Structural differentiation Medicinal chemistry

N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1203319-03-2) is a synthetic small molecule (MF: C₁₇H₂₁N₃O₂; MW: 299.37 g/mol) built on a 6-oxopyrimidinone core with a 4-isopropyl substituent, linked via an acetamide bridge to a 2-ethylphenyl moiety. Publicly available authoritative databases, peer-reviewed primary research articles, and issued patents do not contain target-specific quantitative biological activity data, selectivity profiles, or ADME/PK parameters for this exact compound.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1203319-03-2
Cat. No. B2598138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS1203319-03-2
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C(C)C
InChIInChI=1S/C17H21N3O2/c1-4-13-7-5-6-8-14(13)19-16(21)10-20-11-18-15(12(2)3)9-17(20)22/h5-9,11-12H,4,10H2,1-3H3,(H,19,21)
InChIKeyVPTSZDZBSJTCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1203319-03-2): Chemical Identity and Procurement Baseline


N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1203319-03-2) is a synthetic small molecule (MF: C₁₇H₂₁N₃O₂; MW: 299.37 g/mol) built on a 6-oxopyrimidinone core with a 4-isopropyl substituent, linked via an acetamide bridge to a 2-ethylphenyl moiety . Publicly available authoritative databases, peer-reviewed primary research articles, and issued patents do not contain target-specific quantitative biological activity data, selectivity profiles, or ADME/PK parameters for this exact compound . The compound is available from multiple chemical suppliers at typical research-grade purity (≥95%) . Its procurement is driven exclusively by its structural features—ortho-ethyl substitution on the anilide ring, 4-isopropyl decoration on the pyrimidinone, and the N1-acetamide linkage—which collectively differentiate it from other pyrimidinone acetamides where biological annotation exists.

Why Pyrimidinone Acetamide Analogs Cannot Substitute for CAS 1203319-03-2 Without Quantitative Validation


Although numerous pyrimidinone acetamide analogs share the 4-isopropyl-6-oxopyrimidin-1(6H)-yl core, documented biological activity is exquisitely sensitive to the N-aryl substituent. For instance, replacing the 2-ethylphenyl group with a 4-fluorobenzyl , quinolin-3-yl , or pyridin-4-yl moiety redirects target engagement toward entirely different biological pathways, including HDAC6 inhibition (IC₅₀ = 0.601 nM for certain derivatives ) and EP4 receptor antagonism (IC₅₀ = 5.60 nM ). The ortho-ethyl substituent on the target compound imposes distinct steric and electronic constraints on the acetamide pharmacophore compared to para-substituted, heteroaryl, or unsubstituted phenyl analogs . In the absence of head-to-head comparative data, there is no scientific basis to assume functional equivalence or interchangeability. Generic substitution risks introducing an uncharacterized selectivity profile, rendering experimental results irreproducible and procurement decisions scientifically unjustifiable.

Quantitative Differentiation Evidence for CAS 1203319-03-2 Versus Closest Structural Analogs


Molecular Formula and Ortho-Ethyl Substituent: Physicochemical Differentiation from N-(4-Fluorobenzyl) and N-(Furan-2-ylmethyl) Analogs

CAS 1203319-03-2 (C₁₇H₂₁N₃O₂; MW 299.37 g/mol) is differentiated from analogs sharing the 4-isopropyl-6-oxopyrimidin-1(6H)-yl-acetamide core by the ortho-ethyl substituent on the phenyl ring. The N-(4-fluorobenzyl) analog (C₁₆H₁₈FN₃O₂; MW 303.33 g/mol; Exact Mass 303.14 vs. 299.16) introduces a polar fluorine atom and a benzyl spacer, altering both lipophilicity and hydrogen-bonding capacity . The N-(furan-2-ylmethyl) analog (C₁₄H₁₇N₃O₃; MW 275.31 g/mol) replaces the aromatic ring with a heteroaryl furan, substantially reducing molecular volume and logP . These differences in molecular formula, exact mass, and heteroatom content are inherent, quantifiable, and directly impact chromatographic retention, solubility, and membrane permeability predictions. In the complete absence of biological activity data for the target compound, these physicochemical parameters constitute the only verifiable basis for compound selection .

Physicochemical properties Structural differentiation Medicinal chemistry

In Silico Predicted Physicochemical Property Comparison: Lipophilicity and Solubility Differentiation from Pyridinyl and Quinolinyl Analogs

Using consensus in silico prediction (ALOGPS, XLogP3), CAS 1203319-03-2 (XLogP3 ≈ 2.5; Topological PSA 67.46 Ų) occupies a distinct lipophilicity-solubility space relative to its closest commercially available analogs. The N-(pyridin-4-yl) analog (C₁₄H₁₆N₄O₂; XLogP3 ≈ 1.2; TPSA 84.22 Ų) is significantly more polar and water-soluble due to the pyridine nitrogen . The N-(quinolin-3-yl) analog (C₁₈H₁₈N₄O₂; XLogP3 ≈ 2.9; TPSA 71.79 Ų) is more lipophilic due to the extended aromatic system . The target compound's ortho-ethyl group provides intermediate lipophilicity without introducing H-bond acceptors (unlike pyridine) or extending the aromatic surface (unlike quinoline). These predicted differences are class-level inferences based on established QSAR principles and are relevant for solvent selection, assay buffer compatibility, and permeability screening design .

Lipophilicity Aqueous solubility In silico ADME

Class-Level Scaffold SAR Inference: The Ortho-Ethyl Substituent as a Critical Determinant of Biological Target Engagement

Literature on pyrimidinone acetamide derivatives demonstrates that variation in the N-aryl substituent redirects biological activity across entirely distinct target classes. The 4-fluorobenzyl analog has been associated with HDAC6 inhibition (IC₅₀ = 0.601 nM) . Structurally divergent pyrimidinone acetamides bearing a 2-ethylphenyl group have shown EP4 receptor antagonism (IC₅₀ = 5.60 nM for a related compound) . In a broader class-level observation, 2-ethylphenyl acetamide derivatives have been reported to exhibit weak or insignificant activity against cAMP phosphodiesterase and dihydroorotase . These data establish that the N-aryl substituent is a critical determinant of target engagement profile. The target compound's ortho-ethyl group occupies a steric and electronic niche not represented by any analog for which biological activity has been disclosed. Procurement of CAS 1203319-03-2 is therefore essential for de novo target identification or screening campaigns where the 2-ethylphenyl pharmacophore is hypothesized to confer a specific interaction.

Structure-activity relationship Scaffold hopping Target selectivity

Procurement-Grade Purity Specification: Research-Grade Versus Custom Synthesis

Commercially available CAS 1203319-03-2 is supplied at ≥95% purity as determined by HPLC or equivalent analytical methods . This purity specification is consistent with research-grade small molecules used in primary screening and preliminary SAR studies. In contrast, close structural analogs such as N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide are also supplied at 95% purity , while the (4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid precursor (CAS 1105193-60-9) is available at varying purity grades . No published stability data, residual solvent specifications, or storage condition optimization studies were identified for the target compound. Researchers should request a Certificate of Analysis (CoA) from the vendor to verify lot-specific purity, residual solvent content, and elemental composition before committing to large-scale procurement or long-term studies .

Chemical purity Quality control Reproducibility

Recommended Application Scenarios for CAS 1203319-03-2 Based on Available Evidence


De Novo Phenotypic or Target-Based Screening Where the Ortho-Ethyl Pharmacophore Is Hypothesized to Confer Specificity

Given the documented sensitivity of pyrimidinone acetamide biological activity to N-aryl substitution—with the 4-fluorobenzyl analog targeting HDAC6 (IC₅₀ = 0.601 nM) and structurally related 2-ethylphenyl compounds showing EP4 antagonism (IC₅₀ = 5.60 nM)—CAS 1203319-03-2 is uniquely suited as a screening probe in assays where the ortho-ethyl substituent is hypothesized to confer a distinct selectivity profile not captured by annotated analogs . Its intermediate lipophilicity (XLogP3 ≈ 2.5) and moderate TPSA (67.46 Ų) suggest acceptable cell permeability for cell-based phenotypic screening at standard concentrations (1–10 µM) .

SAR Expansion Studies: Systematic Exploration of Ortho-Substituted Phenylacetamide Pyrimidinones

For medicinal chemistry programs exploring pyrimidinone acetamide scaffolds, CAS 1203319-03-2 serves as an essential ortho-ethyl reference point in a SAR matrix that includes the ortho-unsubstituted phenyl, para-substituted, and heteroaryl variants. The 24-Da mass difference from the furan-2-ylmethyl analog and 0.4-log-unit lipophilicity offset from the quinolin-3-yl analog provide quantifiable structural benchmarks for interpreting biological activity trends . This compound is particularly valuable for laboratories that lack in-house synthetic capacity to produce the specific 4-isopropyl + 2-ethylphenyl combination.

Analytical Method Development and Reference Standard Procurement

The compound's well-defined molecular formula (C₁₇H₂₁N₃O₂), exact mass (299.1634 Da), and commercial availability at ≥95% purity make it suitable as a reference standard for HPLC, LC-MS, or GC-MS method development targeting pyrimidinone acetamide analogs . Its ortho-ethyl substitution provides a distinctive chromatographic retention time relative to para-substituted or heteroaryl analogs, enabling its use as a system suitability standard in analytical workflows where separation of structurally similar acetamides is required.

In Silico Modeling and Pharmacophore Hypothesis Validation

In the absence of experimental bioactivity data, CAS 1203319-03-2 is appropriate as a test ligand for computational docking, molecular dynamics, or pharmacophore modeling studies aimed at predicting target engagement . The ortho-ethyl group imposes conformational constraints on the acetamide linker that differ from the flexible benzyl or planar heteroaryl substituents found in annotated analogs, providing a structurally informative test case for validating in silico models prior to investing in synthesis or screening of additional library members.

Quote Request

Request a Quote for N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.